molecular formula C24H17BrN4O3 B4287872 3-{[2-(3-BROMOPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

3-{[2-(3-BROMOPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B4287872
M. Wt: 489.3 g/mol
InChI Key: ACDJREFUSVATLL-UHFFFAOYSA-N
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Description

3-{[2-(3-BROMOPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3-BROMOPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactionsThe final step involves the formation of the pyrido[2,3-d]pyrimidine core through cyclization reactions under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine

The compound’s potential medicinal applications include its use as an anti-cancer agent or in the treatment of other diseases. Its ability to interact with specific molecular targets makes it a promising candidate for therapeutic development .

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of 3-{[2-(3-BROMOPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • 3-{[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • 3-{[2-(3-iodophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 3-{[2-(3-BROMOPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE lies in its specific substitution pattern and the presence of the bromophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4O3/c1-15-20(27-22(32-15)16-7-5-8-17(25)13-16)14-28-23(30)19-11-6-12-26-21(19)29(24(28)31)18-9-3-2-4-10-18/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDJREFUSVATLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Br)CN3C(=O)C4=C(N=CC=C4)N(C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(3-BROMOPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 2
3-{[2-(3-BROMOPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
3-{[2-(3-BROMOPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
3-{[2-(3-BROMOPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
3-{[2-(3-BROMOPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
3-{[2-(3-BROMOPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

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